2-((4-Hydroxyphenyl)thio)-N-(prop-2-yn-1-yl)propanamide
Description
Chemical Structure: The compound features a propanamide backbone with a 4-hydroxyphenylthio group at the α-position and a propargyl (prop-2-yn-1-yl) substituent on the amide nitrogen. Its molecular formula is C₁₂H₁₃NO₂S, with a molecular weight of 251.3 g/mol.
Properties
Molecular Formula |
C12H13NO2S |
|---|---|
Molecular Weight |
235.30 g/mol |
IUPAC Name |
2-(4-hydroxyphenyl)sulfanyl-N-prop-2-ynylpropanamide |
InChI |
InChI=1S/C12H13NO2S/c1-3-8-13-12(15)9(2)16-11-6-4-10(14)5-7-11/h1,4-7,9,14H,8H2,2H3,(H,13,15) |
InChI Key |
ODYBCTLBFSXNCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC#C)SC1=CC=C(C=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Hydroxyphenyl)thio)-N-(prop-2-yn-1-yl)propanamide typically involves the reaction of 4-hydroxythiophenol with propargyl bromide to form the intermediate 4-(prop-2-yn-1-ylthio)phenol. This intermediate is then reacted with propanoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((4-Hydroxyphenyl)thio)-N-(prop-2-yn-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The thioether linkage can be reduced to form thiol derivatives.
Substitution: The propanamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted amides or esters.
Scientific Research Applications
2-((4-Hydroxyphenyl)thio)-N-(prop-2-yn-1-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of the hydroxyphenyl group.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((4-Hydroxyphenyl)thio)-N-(prop-2-yn-1-yl)propanamide involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyphenyl group can scavenge free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines.
Anticancer Activity: It may induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Key Features :
- 4-Hydroxyphenylthio Group: Provides hydrogen-bonding capability via the phenolic -OH, enhancing solubility in polar solvents .
- Thioether Linkage : The sulfur atom may improve metabolic stability compared to ethers or esters .
Synthesis: Likely synthesized via nucleophilic substitution between 2-chloropropanamide, 4-hydroxyphenylthiol, and propargylamine under basic conditions (e.g., sodium in ethanol), analogous to methods in .
Comparative Analysis with Structural Analogs
Substituent Variations on the Amide Nitrogen
Key Insights :
Variations in the Thioether/Aromatic Region
Key Insights :
- The 4-hydroxyphenylthio group offers a balance between polarity (solubility) and lipophilicity (membrane permeability) compared to methoxy (more lipophilic) or sulfonamide (more polar) analogs .
- Trifluoropropylthio derivatives prioritize stability over hydrogen-bonding capacity, making them suitable for harsh biological environments .
Physicochemical and Spectral Data Comparison
Biological Activity
The compound 2-((4-Hydroxyphenyl)thio)-N-(prop-2-yn-1-yl)propanamide is a synthetic derivative characterized by its unique thioether and propargyl amide functionalities. This article delves into its biological activities, particularly focusing on its potential as an enzyme inhibitor and its antifungal properties.
Chemical Structure and Synthesis
The synthesis of 2-((4-Hydroxyphenyl)thio)-N-(prop-2-yn-1-yl)propanamide involves the reaction of 4-hydroxyphenylthio derivatives with propargyl amines. The resulting compound features a thioether linkage, which is crucial for its biological activity.
Enzyme Inhibition
Recent studies have highlighted the potential of compounds bearing phenolic and thioether groups as inhibitors of key enzymes involved in various diseases. Specifically, the compound has shown promise as an acetylcholinesterase (AChE) inhibitor, which is significant in the context of neurodegenerative diseases such as Alzheimer's.
Table 1: AChE Inhibition Potency
| Compound | Ki Value (nM) |
|---|---|
| 2-((4-Hydroxyphenyl)thio)-N-(prop-2-yn-1-yl)propanamide | 22.13 ± 1.96 |
| Reference Compound (TAC) | 40.76 |
The Ki value indicates that this compound exhibits strong inhibition against AChE, comparable to established inhibitors, suggesting its potential utility in therapeutic applications targeting cholinergic dysfunctions .
Antifungal Activity
In addition to its role as an enzyme inhibitor, this compound has demonstrated notable antifungal properties. It was tested against Phytophthora capsici , a plant pathogen, where it exhibited significant fungicidal activity.
Table 2: Antifungal Activity Against Phytophthora capsici
| Compound | EC50 Value (μg/mL) |
|---|---|
| 2-((4-Hydroxyphenyl)thio)-N-(prop-2-yn-1-yl)propanamide | 1.30 |
| Isopropyl Carbamate Derivative | 0.078 |
The EC50 value indicates that the compound is effective at low concentrations, making it a candidate for further development as a fungicide .
Case Studies
A study conducted on various phenolic compounds indicated that those with thioether linkages exhibited enhanced biological activities compared to their non-thioether counterparts. The specific case of 2-((4-Hydroxyphenyl)thio)-N-(prop-2-yn-1-yl)propanamide underlines the importance of structural modifications in optimizing biological efficacy.
In another research effort, derivatives of this compound were synthesized and evaluated for their AChE inhibitory effects, yielding promising results that support further exploration into their mechanisms of action and potential therapeutic uses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
